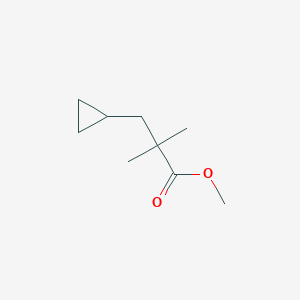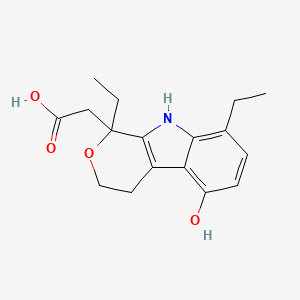
Methyl 3-cyclopropyl-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclopropyl-2,2-dimethylpropanoate is a chemical compound that belongs to the family of cyclopropane carboxylates It is characterized by its unique structural features, which include a cyclopropyl ring and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-cyclopropyl-2,2-dimethylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester.
Another method involves the esterification of 3-cyclopropyl-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically requires refluxing the mixture to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyclopropyl-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-cyclopropyl-2,2-dimethylpropanoic acid.
Reduction: 3-cyclopropyl-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-cyclopropyl-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-cyclopropyl-2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. These metabolites can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Methyl 3-cyclopropyl-2,2-dimethylpropanoate can be compared with other similar compounds such as:
Methyl 2,2-dimethylpropanoate: Lacks the cyclopropyl ring, resulting in different reactivity and applications.
Cyclopropylmethyl acetate: Contains an acetate ester group instead of a methyl ester, leading to variations in chemical behavior.
3-cyclopropyl-2,2-dimethylpropanoic acid: The free acid form of the compound, which exhibits different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its combination of a cyclopropyl ring and a methyl ester group, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
methyl 3-cyclopropyl-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H16O2/c1-9(2,8(10)11-3)6-7-4-5-7/h7H,4-6H2,1-3H3 |
Clave InChI |
XSEDIONFCLUHGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)

![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)







![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)

